((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

Catalog No.
S728834
CAS No.
176977-37-0
M.F
C27H30Si
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triis...

CAS Number

176977-37-0

Product Name

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

IUPAC Name

2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane

Molecular Formula

C27H30Si

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H30Si/c1-8-24-9-11-25(12-10-24)13-14-26-15-17-27(18-16-26)19-20-28(21(2)3,22(4)5)23(6)7/h1,9-12,15-18,21-23H,2-7H3

InChI Key

XOLMKMLTVIBISI-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C)(C(C)C)C(C)C

Synonyms

((4-((4-ethynylphenyl)ethynyl)phenyl) ethynyl)triisopropylsilane

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C)(C(C)C)C(C)C
  • Material Science: Due to the presence of ethynyl groups (also known as acetylene groups), ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane might hold potential in material science research. Ethynyl groups can participate in various chemical reactions, including click chemistry, which is useful for creating new materials with specific properties .
  • Organic Synthesis: The molecule's structure suggests it could be a useful intermediate in organic synthesis. The ethynyl groups can be used to couple ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane with other molecules to create more complex structures .

The compound ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane, with the chemical formula C27H30Si and CAS number 176977-38-1, is an organic silicon compound characterized by a complex structure that includes multiple ethynyl groups attached to a triisopropylsilane moiety. This compound is notable for its potential applications in organic synthesis and materials science, particularly due to the reactivity of the ethynyl groups, which can facilitate coupling reactions with other molecular entities .

, including:

  • Coupling Reactions: The ethynyl groups can undergo Sonogashira coupling with aryl halides to form more complex structures. This reaction is facilitated by palladium catalysts and is widely used in organic synthesis .
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, which are useful for constructing cyclic frameworks in organic molecules .
  • Polymerization: Due to the presence of multiple ethynyl groups, this compound can serve as a monomer in polymerization processes, leading to the formation of polyethynylene materials with unique properties.

While specific biological activity data for ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is limited, compounds containing ethynyl groups have been studied for their potential pharmacological properties. Ethynyl-containing compounds often exhibit interesting biological activities, including:

  • Anticancer Activity: Some ethynyl derivatives have shown promise in inhibiting cancer cell proliferation, likely due to their ability to interfere with cellular signaling pathways .
  • Antimicrobial Properties: Certain related compounds have demonstrated antimicrobial effects, suggesting potential applications in developing new antibiotics or antifungal agents.

The synthesis of ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane typically involves several steps:

  • Preparation of Ethynylated Precursors: Starting materials such as phenols or aryl halides are first modified to introduce ethynyl groups through dehydrohalogenation or acetylene addition.
  • Formation of Triisopropylsilane Linkage: The triisopropylsilane moiety is introduced using silane coupling agents under controlled conditions to ensure proper attachment without unwanted side reactions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products .

(4-Ethynylaniline)Contains a single ethynyl group attached to an aniline structureUsed in dye synthesis and as a building block in pharmaceuticalsTriisopropoxy(4-(trimethylsilyl)phenylethynesilane)Similar triisopropoxy silane structure but includes trimethylsilyl groupsEmployed in polymer chemistry and material science(4-(Phenylethynyl)-1-bromobenzene)Features a phenylethynyl group attached to a bromobenzeneUtilized in cross-coupling reactions for synthesizing complex organic molecules

The uniqueness of ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane lies in its multiple ethynyl functionalities combined with a triisopropysilane backbone, which enhances its reactivity and versatility compared to similar compounds.

Interaction studies involving ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane often focus on its reactivity with various reagents and substrates. These studies help elucidate its potential utility in synthetic pathways and its behavior under different conditions:

  • Reactivity with Metal Catalysts: Investigations into how this compound interacts with palladium or copper catalysts during coupling reactions provide insights into optimizing reaction conditions for higher yields.
  • Biological Interactions: Preliminary studies may explore how this compound interacts with biological targets, although comprehensive biological profiling remains an area for future research .

Wikipedia

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

Dates

Last modified: 08-15-2023

Explore Compound Types